molecular formula C15H21ClN2O3 B2405846 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide CAS No. 302576-23-4

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide

Cat. No.: B2405846
CAS No.: 302576-23-4
M. Wt: 312.79
InChI Key: YPGGQCPCKCWIAJ-UHFFFAOYSA-N
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Description

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide is an organic compound with a complex structure, characterized by the presence of a chloro group, two isobutyl groups, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with N,N-bis(2-methylpropyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isobutyl groups, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Hydrogen gas, palladium catalyst, sodium dithionite, solvents (ethanol, water).

    Oxidation: Potassium permanganate, solvents (water, acetone).

Major Products

    Substitution: Formation of substituted amides or thiol derivatives.

    Reduction: Formation of 2-chloro-N,N-bis(2-methylpropyl)-5-aminobenzamide.

    Oxidation: Formation of oxidized derivatives at the isobutyl groups.

Scientific Research Applications

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group and isobutyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-bis(2-methylpropyl)acetamide
  • 2-chloro-N,N-bis(2-methylpropyl)benzamide
  • 2-chloro-N,N-bis(2-methylpropyl)-4-nitrobenzamide

Uniqueness

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and nitro groups provides a versatile platform for further chemical modifications and functionalization, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-10(2)8-17(9-11(3)4)15(19)13-7-12(18(20)21)5-6-14(13)16/h5-7,10-11H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGGQCPCKCWIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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